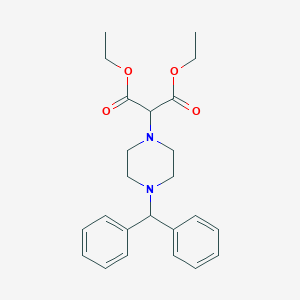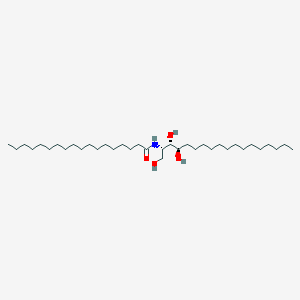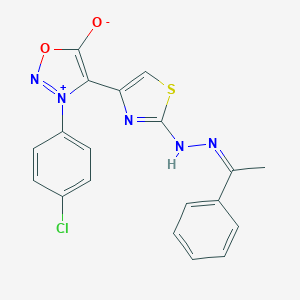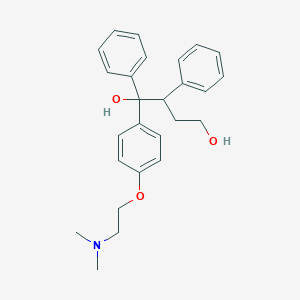
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol
Overview
Description
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is an organic compound with a complex structure that includes both phenyl and butane groups, as well as a dimethylaminoethoxy substituent
Mechanism of Action
Target of Action
The primary target of this compound is the estrogen receptor (ER) . The ER plays a crucial role in many biological processes, including the regulation of the menstrual cycle, development of secondary sexual characteristics, and maintenance of pregnancy.
Mode of Action
This compound acts as an antiestrogen . It binds to the estrogen receptor, blocking the binding of estrogen and inhibiting the receptor’s activity. This results in a decrease in the transcription of estrogen-responsive genes and a reduction in the production of proteins associated with these genes .
Biochemical Pathways
The compound’s antiestrogenic activity affects various biochemical pathways. For instance, it can inhibit the proliferation of ER-positive human breast cancer cells . The compound’s specific binding affinity for ER in these cells supports an ER-dependent mechanism of action .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the bile and urine .
Result of Action
The compound’s action results in the inhibition of the growth of ER-positive cells in an estradiol-reversible manner . . This suggests that the compound’s effects are specific to ER-positive cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as estradiol, can reverse the antiproliferative activities of this compound . Additionally, factors such as pH, temperature, and the presence of certain enzymes can affect the compound’s stability and activity.
Biochemical Analysis
Cellular Effects
It’s known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary significantly depending on the type of cell and the specific cellular context.
Molecular Mechanism
It’s known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol can vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
It’s known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common route involves the following steps:
Formation of the Dimethylaminoethoxy Intermediate: This step involves the reaction of 2-(dimethylamino)ethanol with a suitable halogenated phenyl compound under basic conditions to form the dimethylaminoethoxyphenyl intermediate.
Coupling with Diphenylbutane: The intermediate is then coupled with a diphenylbutane derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base, and a boronic acid derivative of the diphenylbutane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylamino group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include deoxygenated derivatives or modified amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutane-1,4-diol: Similar structure but with different substitution patterns.
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness: 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILUUGLLYLAHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167583 | |
| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89778-79-0 | |
| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



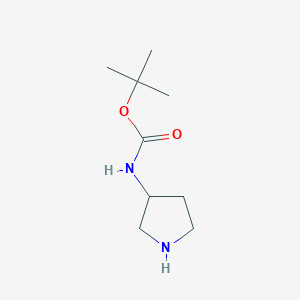
![(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B131879.png)
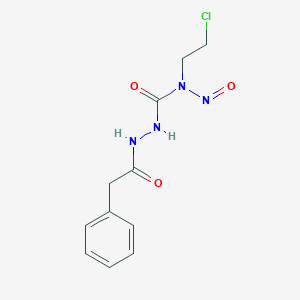

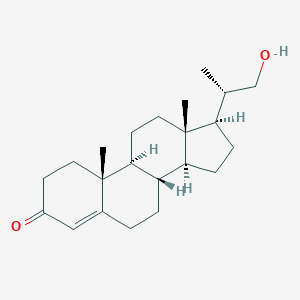
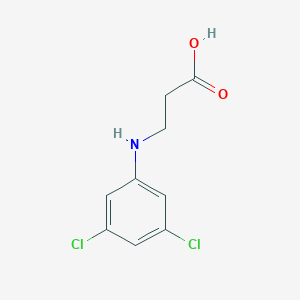
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)
